2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide 2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034395-35-0
VCID: VC4815368
InChI: InChI=1S/C23H23N3O3/c27-22(24-12-13-26-16-25-21(14-23(26)28)19-6-7-19)15-29-20-10-8-18(9-11-20)17-4-2-1-3-5-17/h1-5,8-11,14,16,19H,6-7,12-13,15H2,(H,24,27)
SMILES: C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455

2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

CAS No.: 2034395-35-0

Cat. No.: VC4815368

Molecular Formula: C23H23N3O3

Molecular Weight: 389.455

* For research use only. Not for human or veterinary use.

2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide - 2034395-35-0

Specification

CAS No. 2034395-35-0
Molecular Formula C23H23N3O3
Molecular Weight 389.455
IUPAC Name N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-phenylphenoxy)acetamide
Standard InChI InChI=1S/C23H23N3O3/c27-22(24-12-13-26-16-25-21(14-23(26)28)19-6-7-19)15-29-20-10-8-18(9-11-20)17-4-2-1-3-5-17/h1-5,8-11,14,16,19H,6-7,12-13,15H2,(H,24,27)
Standard InChI Key GYVHFOKTKYSTFY-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Introduction

2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a biphenyl moiety and a pyrimidine derivative, suggesting potential biological activity.

Synthesis Methods

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multi-step reactions. Common methods include the use of appropriate starting materials, solvents, temperatures, and catalysts to optimize yields and purity.

Synthesis StepsReagents/ConditionsYield/Purity
Step 1: Formation of biphenyl etherBiphenyl derivative, alkylating agentVariable
Step 2: Introduction of pyrimidine derivativePyrimidine precursor, coupling conditionsVariable
Step 3: Acetamide formationAcetylating agent, baseVariable

Biological Activity and Potential Applications

The exact mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets due to its structural features. Data from biological assays will be necessary to confirm its mechanism and potential applications in drug development.

Potential Biological TargetsPossible Applications
Enzymes or receptorsTherapeutic agents
Cellular pathwaysDrug development

Spectroscopic Analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator